Thionin perchlorate

Descripción general

Descripción

Thionin perchlorate is not directly mentioned in the provided papers, but related compounds and the perchlorate ion are discussed. Perchlorate ions are known to be competitive inhibitors of iodide uptake at the sodium iodide symporter (NIS) . Thionin perchlorate likely refers to a compound containing the thionin moiety, which is a sulfur-containing heterocycle, and the perchlorate anion as a counterion.

Synthesis Analysis

The synthesis of related thioanalogs of sparteine lactams and their perchlorate salts has been described, where the compounds were characterized by IR and NMR spectroscopy and X-ray diffraction analysis . These syntheses involve the introduction of a thiolactam group into a quinolizidine system, which imparts conformational rigidity to the molecule. Although not directly related to thionin perchlorate, these studies provide insight into the synthesis of sulfur-containing heterocycles with perchlorate as a counterion.

Molecular Structure Analysis

The molecular structure of thioanalogs of sparteine lactams perchlorate salts has been determined by X-ray diffraction analysis. The studies have shown that the introduction of the thiolactam group causes conformational rigidity in the solid state, and the conformations in solution are similar to those in the solid state . The crystal structure of 1-acetonyl-1-thionia-5-thiacyclo-octane perchlorate has been analyzed, revealing an orthorhombic system with a distorted trigonal-bipyramidal arrangement around the sulfur atom .

Chemical Reactions Analysis

Perchlorate ions are involved in various chemical reactions. For instance, ferric perchlorate is used as a catalyst in the synthesis of 1,2,3,4-tetrahydro-2-pyrimidinones and -thiones, offering full catalysis, good yields, and short reaction times . Perchloric acid impregnated on silica gel has been found to be an efficient catalyst for the Michael addition of thiols to electron-deficient alkenes . These studies highlight the reactivity of perchlorate ions in catalyzing organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thionin perchlorate can be inferred from related compounds. Perchlorate salts are generally soluble in water and other polar solvents due to the ionic nature of the perchlorate anion . The presence of a sulfur-containing heterocycle in thionin perchlorate would likely contribute to its reactivity and potential for forming hydrogen bonds, as seen in the case of (+)-2-thionosparteinium perchlorate, which forms an intermolecular hydrogen bond in the solid state .

Aplicaciones Científicas De Investigación

1. Environmental Toxicology

- Perchlorate anions, like those in thionin perchlorate, have been studied for their effects on thyroid hormone synthesis and environmental impact. For instance, sodium perchlorate has been used to investigate its effects on thyroid function in Xenopus laevis larvae (Tietge et al., 2005).

2. Environmental Contamination

- Perchlorate contamination, commonly associated with defense and aerospace programs, has been detected in drinking water supplies, leading to concerns about its persistence and effects on thyroid gland functions (Urbansky, 2002).

3. Microbial Reduction

- Research has been conducted on the microbiology and genetics of microorganisms capable of reducing perchlorate into harmless chloride, providing insights into bioremediation efforts (Coates & Achenbach, 2004).

4. Analytical Chemistry

- Thionine has been used in methods for determining perchlorate ions in water, highlighting its utility in environmental monitoring and analysis (Khimchenko et al., 2009).

5. Water Quality Criteria Development

- Research has been conducted to establish water quality criteria for perchlorate to assist in identifying safe concentrations in water for ecological health (Dean et al., 2004).

6. Soil Interaction Studies

- Studies have evaluated the extraction efficiency of perchlorate in soils, highlighting the importance of understanding perchlorate's behavior in different environmental matrices (Macmillan et al., 2007).

7. Health Effects Research

- There is ongoing research into the potential health effects of perchlorate exposure, especially regarding thyroid function and developmental impacts (Gilbert et al., 2022).

8. Bioremediation Optimization

- Efforts to optimize perchlorate biodegradation processes, particularly in industrial applications, have been explored to reduce environmental impact and operational costs (Coppola et al., 2000).

Mecanismo De Acción

Target of Action

Thionin perchlorate, a member of the thionin family of plant proteins, primarily targets the cell membranes of various organisms . These targets include bacteria, fungi, yeasts, and various naked cells . The interaction between thionin perchlorate and these targets is largely electrostatic, involving the positively charged thionin and the negatively charged phospholipids that make up the membrane .

Mode of Action

The mode of action of thionin perchlorate involves its interaction with the cell membrane, leading to either pore formation or a specific interaction with a certain lipid domain . This domain might be composed of phosphoinositides, which mediate the transduction of environmental signals in eukaryotes . The toxicity of thionin perchlorate to various organisms is a result of this interaction .

Biochemical Pathways

It is known that the compound’s interaction with the cell membrane can disrupt normal cellular functions . This disruption could potentially affect a variety of biochemical pathways, leading to the death of the targeted organisms .

Result of Action

The primary result of thionin perchlorate’s action is the death of the targeted organisms . This is achieved through the disruption of the cell membrane, which leads to the leakage of essential cellular components and ultimately cell death .

Action Environment

The action of thionin perchlorate can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially affect the electrostatic interaction between thionin perchlorate and the cell membrane . Additionally, the pH and temperature of the environment could also influence the compound’s efficacy .

Safety and Hazards

Direcciones Futuras

Thionins are antimicrobial peptides found only in plants . They are first produced as preproproteins and then processed to yield the usually 5 kDa, basic thionin peptide with three or four disulfide bridges . So far, thionins had only been found in some plant families of angiosperms . The One Thousand Plant Transcriptomes Initiative (1KP project) has sequenced the transcriptomes of more than 1000 plant species . This could lead to the discovery of new thionin sequences, which could have implications for future research and applications .

Propiedades

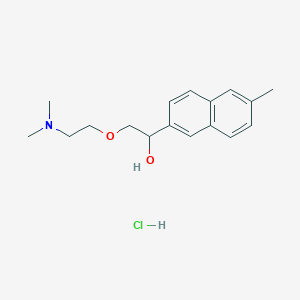

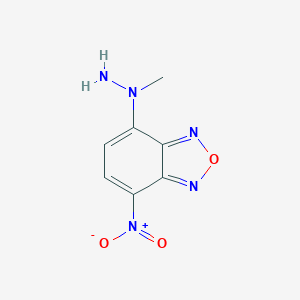

IUPAC Name |

(7-aminophenothiazin-3-ylidene)azanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S.ClHO4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1(3,4)5/h1-6,13H,14H2;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBYIIMHBWPSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thionin perchlorate | |

CAS RN |

25137-58-0 | |

| Record name | 3,7-Diaminophenothiazin-5-ium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025137580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-diaminophenothiazin-5-ium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

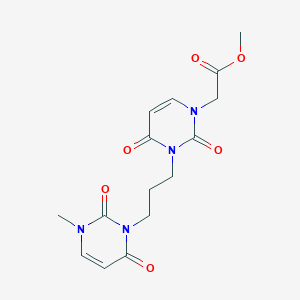

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)

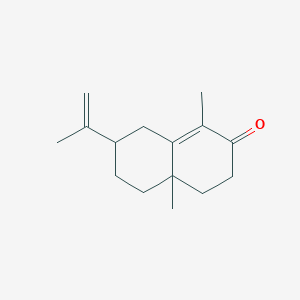

![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)

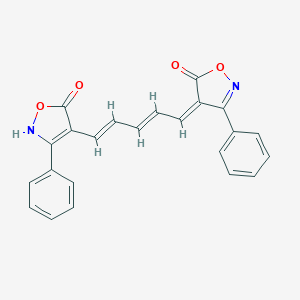

![1-[[3-(Morpholinomethyl)benzoyloxy]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B149478.png)